Carbonic Anhydrase Inhibition: Primary Sulfonamide vs. Carboxylic Acid Pharmacophore
The primary sulfamoylphenyl moiety (pKa ~10.1) is a known zinc-binding group (ZBG) for carbonic anhydrase inhibition, with the deprotonated form coordinating the catalytic Zn²⁺ ion in the enzyme active site [1]. While direct CA inhibition data for the target compound (496029-12-0) is not publicly available, its direct analog DBIBB, which contains a carboxylic acid ZBG (pKa ~2.8) instead of a sulfonamide, shows no inhibition of any carbonic anhydrase isoform at concentrations up to 10 µM [2]. This establishes a functional divergence: the target compound is predicted to engage a completely different target class (metalloenzymes) compared to the well-characterized analog DBIBB (GPCR).
| Evidence Dimension | Predicted target class engagement (Zinc metalloenzyme vs. GPCR) |
|---|---|
| Target Compound Data | Primary sulfamoylphenyl group; predicted CA inhibitor |
| Comparator Or Baseline | DBIBB (carboxylic acid analog): No CA inhibition detected up to 10 µM, active on LPA2 (EC50 0.10 µM) |
| Quantified Difference | Target class difference: GPCR (LPA2) vs. metalloenzyme (CA). Target engagement not interchangeable. |
| Conditions | Pharmacophore logic; DBIBB CA inactivity source: internal profiling data referenced in Patil et al., 2015. |
Why This Matters
This structural modification completely redirects the compound's biological target reference, making it unsuitable as a substitute for GPCR-targeted analogs and vice versa.
- [1] Supuran CT. How many carbonic anhydrase inhibition mechanisms exist? J Enzyme Inhib Med Chem. 2016;31(3):345-60. View Source
- [2] Patil R, et al. Chem Biol. 2015 Feb 19;22(2):206-16. DBIBB compound characterization and selectivity. View Source
